Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone
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Overview
Description
Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone is a complex organic compound that features a benzo[1,3]dioxole moiety and a piperazine ring substituted with a fluoro-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of benzo[1,3]dioxole with a suitable piperazine derivative. The reaction conditions often include the use of organic solvents such as acetonitrile or dichloromethane, and catalysts like CuI and NaHCO3 . The reaction is typically carried out at room temperature to moderate temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), catalytic dibutyltin oxide (Bu2SnO).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Materials Science: The compound can be used in the development of sensors for detecting heavy metal ions, such as lead (Pb2+), due to its ability to form stable complexes with these ions.
Biological Research: It is used in studies related to cell apoptosis and cell cycle arrest, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various cellular proteins and enzymes involved in cell proliferation and apoptosis.
Pathways Involved: It can induce apoptosis through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxol-5-ylmethylene-4-methyl-benzenesulfonohydrazide: This compound is used for the detection of carcinogenic lead and has similar structural features.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds have been evaluated for their anticancer activity and share the benzo[1,3]dioxole moiety.
Properties
Molecular Formula |
C18H17FN2O3 |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H17FN2O3/c19-14-2-4-15(5-3-14)20-7-9-21(10-8-20)18(22)13-1-6-16-17(11-13)24-12-23-16/h1-6,11H,7-10,12H2 |
InChI Key |
MCOSLRRJMQQCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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